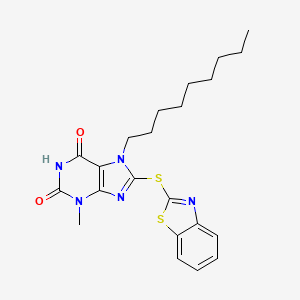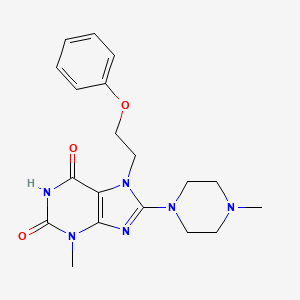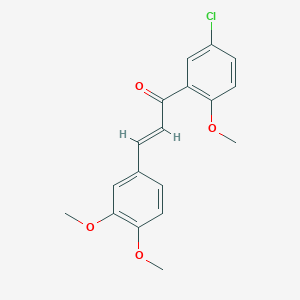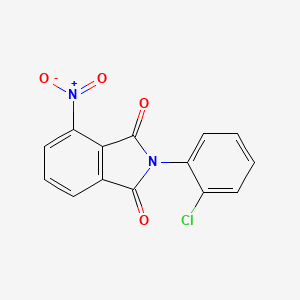
8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that features a benzothiazole moiety linked to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a purine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts such as L-proline and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anti-tubercular and anti-cancer properties
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s benzothiazole moiety is known to interact with various biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole scaffold and exhibit similar biological activities.
Benzothiazole Derivatives: Various derivatives are explored for their anti-bacterial, anti-fungal, and anti-cancer properties.
Uniqueness
What sets 8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione apart is its unique combination of a benzothiazole moiety with a purine scaffold. This structural feature enhances its potential for diverse biological activities and makes it a valuable compound for further research .
Properties
Molecular Formula |
C22H27N5O2S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C22H27N5O2S2/c1-3-4-5-6-7-8-11-14-27-17-18(26(2)20(29)25-19(17)28)24-21(27)31-22-23-15-12-9-10-13-16(15)30-22/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,25,28,29) |
InChI Key |
BKMBQWNYMVADET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987444.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11987452.png)



![N'-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987476.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
![9-Chloro-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987481.png)
![N'-[(E)-1-(4-aminophenyl)ethylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11987491.png)

![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11987504.png)


![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11987539.png)
